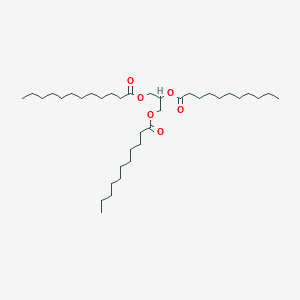
2,3-Bis(undecanoyloxy)propyl dodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(undecanoyloxy)propyl dodecanoate is a chemical compound with the molecular formula C_39H_74O_6 It is an ester derived from dodecanoic acid and undecanoyloxypropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(undecanoyloxy)propyl dodecanoate typically involves esterification reactions. One common method is the reaction of dodecanoic acid with 2,3-dihydroxypropyl undecanate in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of enzymatic catalysts, such as lipases, is also explored to achieve more environmentally friendly and efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(undecanoyloxy)propyl dodecanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of dodecanoic acid and 2,3-dihydroxypropyl undecanate.
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the ester groups into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Major Products Formed
Hydrolysis: Dodecanoic acid and 2,3-dihydroxypropyl undecanate.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
2,3-Bis(undecanoyloxy)propyl dodecanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential role in lipid metabolism and as a substrate for enzymatic reactions.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the production of cosmetics, lubricants, and surfactants due to its emulsifying properties.
Mechanism of Action
The mechanism of action of 2,3-Bis(undecanoyloxy)propyl dodecanoate involves its interaction with lipid membranes and enzymes. The ester bonds can be hydrolyzed by lipases, releasing the fatty acid components, which can then participate in various metabolic pathways. The compound’s ability to form stable emulsions makes it useful in drug delivery systems, where it can enhance the solubility and bioavailability of hydrophobic drugs.
Comparison with Similar Compounds
Similar Compounds
2,3-Bis(acetyloxy)propyl dodecanoate: Similar structure but with acetyloxy groups instead of undecanoyloxy groups.
2,3-Bis(octanoyloxy)propyl dodecanoate: Contains octanoyloxy groups instead of undecanoyloxy groups.
2,3-Bis(decanoyloxy)propyl dodecanoate: Contains decanoyloxy groups instead of undecanoyloxy groups.
Uniqueness
2,3-Bis(undecanoyloxy)propyl dodecanoate is unique due to its specific combination of long-chain fatty acid esters, which confer distinct physical and chemical properties. Its ability to form stable emulsions and its biocompatibility make it particularly valuable in industrial and medical applications.
Properties
CAS No. |
62833-20-9 |
|---|---|
Molecular Formula |
C37H70O6 |
Molecular Weight |
610.9 g/mol |
IUPAC Name |
2,3-di(undecanoyloxy)propyl dodecanoate |
InChI |
InChI=1S/C37H70O6/c1-4-7-10-13-16-19-22-24-27-30-36(39)42-33-34(43-37(40)31-28-25-21-18-15-12-9-6-3)32-41-35(38)29-26-23-20-17-14-11-8-5-2/h34H,4-33H2,1-3H3 |
InChI Key |
BSEJISAZTSPURG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCC)OC(=O)CCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















